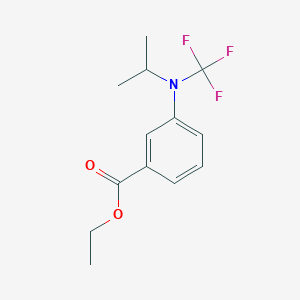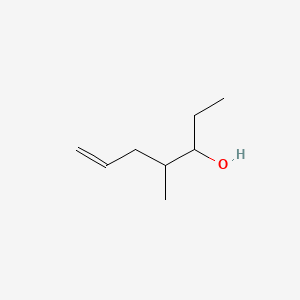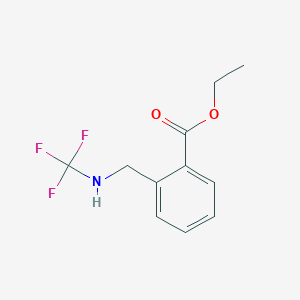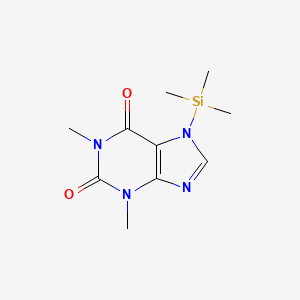
Ethyl 3-(isopropyl(trifluoromethyl)amino)benzoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethyl 3-(isopropyl(trifluoromethyl)amino)benzoate is an organic compound that belongs to the class of esters It is characterized by the presence of an ethyl ester group attached to a benzoate ring, which is further substituted with an isopropyl group and a trifluoromethyl group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 3-(isopropyl(trifluoromethyl)amino)benzoate typically involves the esterification of 3-(isopropyl(trifluoromethyl)amino)benzoic acid with ethanol in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester. The reaction can be represented as follows:
3-(isopropyl(trifluoromethyl)amino)benzoic acid+ethanolacid catalystEthyl 3-(isopropyl(trifluoromethyl)amino)benzoate+water
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalysts and optimized reaction conditions can further improve the scalability of the synthesis.
化学反応の分析
Types of Reactions
Ethyl 3-(isopropyl(trifluoromethyl)amino)benzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ester group to an alcohol or other reduced forms.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration, halogenation, and sulfonation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are typically used.
Substitution: Electrophilic substitution reactions often require catalysts like aluminum chloride (AlCl₃) and conditions such as elevated temperatures.
Major Products Formed
Oxidation: Formation of 3-(isopropyl(trifluoromethyl)amino)benzoic acid.
Reduction: Formation of 3-(isopropyl(trifluoromethyl)amino)benzyl alcohol.
Substitution: Various substituted derivatives depending on the electrophile used.
科学的研究の応用
Ethyl 3-(isopropyl(trifluoromethyl)amino)benzoate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as an intermediate in the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic effects and as a lead compound in drug discovery.
Industry: Utilized in the development of specialty chemicals and materials with unique properties.
作用機序
The mechanism of action of Ethyl 3-(isopropyl(trifluoromethyl)amino)benzoate involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. The isopropyl group may contribute to the compound’s binding affinity to target proteins or enzymes, modulating their activity and leading to the observed biological effects.
類似化合物との比較
Similar Compounds
Ethyl benzoate: Lacks the isopropyl and trifluoromethyl groups, resulting in different chemical and biological properties.
Isopropyl benzoate: Contains an isopropyl group but lacks the trifluoromethyl group.
Trifluoromethyl benzoate: Contains a trifluoromethyl group but lacks the isopropyl group.
Uniqueness
Ethyl 3-(isopropyl(trifluoromethyl)amino)benzoate is unique due to the presence of both isopropyl and trifluoromethyl groups, which confer distinct chemical reactivity and biological activity. The combination of these groups enhances the compound’s potential for diverse applications in research and industry.
特性
分子式 |
C13H16F3NO2 |
|---|---|
分子量 |
275.27 g/mol |
IUPAC名 |
ethyl 3-[propan-2-yl(trifluoromethyl)amino]benzoate |
InChI |
InChI=1S/C13H16F3NO2/c1-4-19-12(18)10-6-5-7-11(8-10)17(9(2)3)13(14,15)16/h5-9H,4H2,1-3H3 |
InChIキー |
KKMKSAROPBYIHD-UHFFFAOYSA-N |
正規SMILES |
CCOC(=O)C1=CC(=CC=C1)N(C(C)C)C(F)(F)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。











![3-Methyl-1-(prop-2-en-1-yl)bicyclo[2.2.1]heptane](/img/structure/B13944539.png)




